molecular formula C10H15N3OS2 B5805516 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine

1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine

Cat. No. B5805516
M. Wt: 257.4 g/mol
InChI Key: OOALYGCXTUFGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a piperidine derivative that contains a thiadiazole ring, which gives it unique properties.

Mechanism of Action

The mechanism of action of 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory and tumor signaling pathways. This inhibition leads to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine is its potency and specificity in inhibiting certain enzymes and proteins. This makes it a valuable tool for studying the inflammatory and tumor signaling pathways. However, the compound's toxicity and potential side effects must be taken into consideration when using it in lab experiments.

Future Directions

There are several future directions for the research on 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine. One potential direction is the development of new drugs based on the compound's anti-inflammatory and anti-tumor activities. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects. Finally, the compound's potential applications in other fields, such as agriculture and environmental science, should be explored.

Synthesis Methods

The synthesis of 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine can be achieved through various methods. One of the most commonly used methods is the reaction of piperidine with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of acetic anhydride. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. The compound has been found to exhibit potent anti-inflammatory and anti-tumor activities, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS2/c1-8-11-12-10(16-8)15-7-9(14)13-5-3-2-4-6-13/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOALYGCXTUFGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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